N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a 4-fluorophenyl group at position 1 and a thioacetamide bridge at position 4. The thioacetamide moiety connects the pyrazolo[3,4-d]pyrimidine core to a benzo[d][1,3]dioxol-5-yl (benzodioxol) group via an amide bond. This structure combines pharmacophores associated with kinase inhibition (pyrazolo[3,4-d]pyrimidine) and metabolic stability (fluorophenyl, benzodioxol) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRXFCJBKYOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety , a pyrazolo[3,4-d]pyrimidine nucleus , and a thioacetamide functional group . Its molecular formula is , indicating a complex structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may interact with kinases or other signaling molecules that regulate cell growth and survival.
- Receptor Modulation : It may also act as a modulator of receptor activity, influencing pathways related to apoptosis and cellular stress responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The compound's ability to inhibit cell viability was assessed using the MTT assay, with results indicating substantial growth inhibition at certain concentrations.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Screening : A library of pyrazolo[3,4-d]pyrimidine compounds was screened for anticancer activity. Among these, derivatives exhibited varying degrees of growth inhibition against breast cancer cell lines. Notably, compounds with similar structures showed IC50 values ranging from 20 µM to 30 µM across different assays .
- Molecular Docking Studies : Computational studies have indicated that these compounds may effectively bind to estrogen receptors (ER-α), providing insights into their potential mechanisms in modulating hormone-related signaling pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. They are known to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study:
A study demonstrated that derivatives similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo derivatives have been studied for their ability to inhibit bacterial growth and combat resistant strains.
Research Findings:
In vitro studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds like this compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Experimental Evidence:
In animal models, the administration of pyrazolo derivatives resulted in reduced levels of pro-inflammatory cytokines and alleviated symptoms in models of arthritis .
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the Pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioacetylation : The introduction of the thioacetamide group is performed using acetic anhydride and thiol reagents.
- Final Modifications : The benzo[d][1,3]dioxole moiety is attached through nucleophilic substitution reactions.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Key Compounds :
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (): Differs from the target compound by a methylene spacer between the benzodioxol and acetamide group.
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide ():
- Contains a 4-fluorophenyl group and acetamide but lacks the benzodioxol moiety.
- The 4-oxo-1-phenyl substitution on the pyrimidine ring may reduce kinase affinity compared to the thioacetamide linkage in the target compound .
Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Combines pyrazolo[3,4-d]pyrimidine with a chromenone system. The dimethylamino and isopropoxy groups enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s benzodioxol group .
Thioacetamide-Linked Derivatives
Compound 2u (): 2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole
- Replaces benzodioxol with a benzo[d]thiazole group.
- The ethoxyethoxyethoxy side chain improves aqueous solubility but may increase off-target interactions .
Benzodioxol-Containing Analogues in Antimicrobial Activity
Compound 46 (): 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide
- Features a pyridine core with benzodioxol and thiophene substituents.
- Exhibits potent antimicrobial activity (MIC/MBC 4.8–9.6 µM against S. aureus and E. coli), highlighting the benzodioxol group’s role in enhancing antibacterial efficacy .
Fluorophenyl-Modified Heterocycles
Example 60 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide
- Dual fluorophenyl and sulfonamide groups enhance kinase selectivity.
- The sulfonamide moiety improves binding to ATP pockets, a feature absent in the target compound .
Data Tables
Key Findings and Implications
Fluorophenyl Substitution : Fluorophenyl groups improve target affinity in kinase inhibitors (e.g., and ), but their combination with benzodioxol in the target compound may require balancing lipophilicity and solubility.
Thioacetamide Linkage : This moiety is critical for maintaining heterocyclic planarity and binding to kinase ATP pockets, as seen in derivatives .
Q & A
Q. What are the key synthetic steps and purity assurance methods for this compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole derivatives with appropriate electrophiles (e.g., 4-fluorophenyl groups) .
- Step 2: Thioacetamide linkage through nucleophilic substitution, using bases (e.g., triethylamine) to deprotonate thiol intermediates .
- Purity Control: Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy: Critical for verifying the benzo[d][1,3]dioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and pyrazolopyrimidine core (δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .
- FTIR: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
Q. What are the primary biological targets suggested by its structural motifs?
The pyrazolo[3,4-d]pyrimidine core is associated with kinase inhibition, while the benzo[d][1,3]dioxole group enhances lipophilicity, potentially improving membrane permeability. Targets may include:
- Enzymes: Tyrosine kinases, phosphodiesterases .
- Receptors: Adenosine receptors or G-protein-coupled receptors (GPCRs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thioacetamide formation .
- Catalysts: Use of mild bases (e.g., K₂CO₃) avoids side reactions compared to stronger bases like NaH .
- Temperature Control: Maintaining 60–80°C during cyclization prevents decomposition of heat-sensitive intermediates .
- Table 1: Comparative yields under varying conditions:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Triethylamine | 70 | 68 |
| DMSO | K₂CO₃ | 60 | 75 |
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Assay Validation: Compare activity across standardized assays (e.g., MTT for cytotoxicity vs. ELISA for cytokine inhibition) .
- Structural Confirmation: Ensure batch-to-batch consistency via NMR to rule out impurities affecting results .
- Target Profiling: Use computational docking to identify binding affinities to divergent targets (e.g., COX-2 vs. EGFR kinases) .
Q. What experimental strategies confirm the mechanism of action in cellular models?
- Kinase Inhibition Assays: Measure ATPase activity in recombinant kinases (e.g., EGFR, VEGFR) using luminescence-based kits .
- Gene Knockdown: siRNA silencing of suspected targets (e.g., PI3K) to observe rescue effects in viability assays .
- Metabolic Profiling: LC-MS-based metabolomics to track downstream pathway alterations (e.g., glycolysis suppression) .
Q. How to design derivatives to enhance bioavailability while retaining activity?
- Structural Modifications:
- Replace the 4-fluorophenyl group with trifluoromethyl for improved metabolic stability .
- Introduce PEGylated side chains to increase solubility .
- In Silico Tools: Use QSAR models to predict ADME properties and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
